molecular formula C10H14OS B7988717 1-Methoxy-4-(propylthio)-benzene CAS No. 62291-63-8

1-Methoxy-4-(propylthio)-benzene

Cat. No.: B7988717
CAS No.: 62291-63-8
M. Wt: 182.28 g/mol
InChI Key: LGERTTXLZNHNAI-UHFFFAOYSA-N
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Description

1-Methoxy-4-(propylthio)-benzene is an organic compound with the CAS Registry Number 62291-63-8 and the molecular formula C10H14OS, corresponding to a molecular weight of 182.28 g/mol . Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH3) and a propylthio group (-SCH2CH2CH3), which can be represented by the SMILES notation CCCSC1=CC=C(OC)C=C1 . Researchers should handle this compound with appropriate safety precautions. It is classified with the GHS07 pictogram and carries the signal word "Warning" based on hazard statements indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . As such, precautionary measures including the use of protective gloves and eye/face protection are advised, and the chemical should only be used in a well-ventilated area . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-propylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-8-12-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGERTTXLZNHNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488613
Record name 1-Methoxy-4-(propylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62291-63-8
Record name 1-Methoxy-4-(propylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methoxy 4 Propylthio Benzene and Analogues

Established Synthetic Routes to Substituted Thioanisoles

Traditional methods for synthesizing substituted thioanisoles, including 1-Methoxy-4-(propylthio)-benzene, have been well-documented and are widely used in organic synthesis. These routes typically involve the formation of a sulfur-carbon bond through alkylation or the creation of an aryl-sulfur linkage via coupling reactions.

Alkylation Reactions for Sulfur-Carbon Bond Formation

A primary and straightforward method for the synthesis of thioanisoles is the alkylation of thiophenols. chemicalbook.comwikipedia.org In this reaction, a thiophenolate anion, generated by treating a thiophenol with a base, acts as a nucleophile and attacks an alkylating agent. chemicalbook.com For the synthesis of this compound, 4-methoxythiophenol would be the starting material.

The general procedure involves dissolving the substituted thiophenol in a suitable solvent, such as ethanol, and adding a base like sodium hydroxide (B78521) to generate the thiophenolate. chemicalbook.com Subsequently, an alkyl halide, in this case, a propyl halide (e.g., propyl bromide or propyl iodide), is added to the reaction mixture. The reaction proceeds via an SN2 mechanism, where the thiophenolate displaces the halide to form the desired thioether. acsgcipr.org

These reactions are typically carried out at room temperature and can provide high yields of the final product. chemicalbook.com The choice of base, solvent, and reaction conditions can be optimized to maximize the yield and minimize side reactions.

Table 1: Examples of Alkylation Reactions for Thioanisole (B89551) Synthesis

Starting ThiophenolAlkylating AgentBaseSolventProductYield (%)
ThiophenolMethyl iodideNaOHEthanolThioanisole99 chemicalbook.com
4-MethoxythiophenolPropyl bromideNaOHEthanolThis compoundNot specified
ThiophenolDialkyl sulfate (B86663)Not specifiedNot specifiedAlkylphenyl sulfide (B99878)High google.com

Palladium-Catalyzed Coupling Reactions for Aryl-Sulfur Linkages

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of aryl-sulfur bonds, providing access to a wide range of substituted thioanisoles. rsc.orgrsc.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a thiol equivalent in the presence of a palladium catalyst and a suitable ligand. rsc.orglookchem.com

One common approach is the coupling of an aryl bromide or iodide with a thiol. For the synthesis of this compound, this would involve reacting a 4-haloanisole (e.g., 4-bromoanisole) with propanethiol. The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst. lookchem.com

Recent advancements have also explored the use of thioethers or thioesters as coupling partners in a transthioetherification reaction. rsc.org This method avoids the use of often foul-smelling and easily oxidized thiols. taylorandfrancis.com Additionally, methods have been developed for the synthesis of aryl thiols themselves from aryl halides using a palladium catalyst and a sulfur source like sodium thiosulfate, which can then be alkylated in a subsequent step. lookchem.com

Table 2: Palladium-Catalyzed Synthesis of Aryl Thioethers

Aryl Halide/TriflateSulfur SourceCatalyst SystemProduct
Aryl iodidesAryl sulfonyl hydrazidesPd(dba)₂/dppbS-aryl thioesters rsc.org
Aryl halidesThioethers/ThioestersPalladium catalystAryl thioethers rsc.org
Aryl bromidesBenzyl thioacetatesPalladium catalystBenzyl aryl thioethers acs.org
Aryl bromidesThioethersPd-NiXantPhosAryl and alkyl (diarylmethyl) sulfides nih.gov

Precursor Transformations for Propylthio Group Introduction

The propylthio group can also be introduced by modifying a precursor molecule already containing the anisole (B1667542) framework. One such strategy is the Friedel-Crafts alkylation, although it is more commonly used for introducing alkyl groups directly to the aromatic ring. libretexts.orguomustansiriyah.edu.iq A more relevant transformation would be the reaction of a suitable precursor with a propyl-containing sulfur reagent.

For instance, a precursor like 4-methoxybenzenediazonium (B1197204) chloride could potentially be reacted with a propyl sulfide source. However, a more common and direct approach involves the methods described previously, such as the alkylation of 4-methoxythiophenol. chemicalbook.com

Another approach could involve the reduction of a corresponding sulfoxide (B87167) or sulfone. If 1-methoxy-4-(propylsulfinyl)benzene or 1-methoxy-4-(propylsulfonyl)benzene were available, reduction would yield the desired thioether. However, the synthesis of these precursors would likely involve the oxidation of this compound itself.

Advanced Synthetic Strategies

In line with the growing emphasis on sustainable and efficient chemical processes, advanced synthetic strategies are being developed for the synthesis of organosulfur compounds, including thioanisole derivatives.

Green Chemistry Approaches in Organosulfur Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organosulfur compounds to minimize environmental impact and improve safety. royalsocietypublishing.org This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that reduce waste. royalsocietypublishing.org

One area of development is the use of mechanochemical methods, such as ball-milling, which can facilitate reactions in the absence of a solvent. acs.org This technique has been applied to the synthesis of various organosulfur heterocycles and could potentially be adapted for thioether synthesis. acs.org

The development of catalytic systems that are more environmentally benign is also a key focus. This includes the use of base metal catalysts as alternatives to precious metals like palladium. acsgcipr.org Furthermore, the use of odorless and stable sulfur sources, such as thiourea (B124793) or elemental sulfur, in place of volatile and malodorous thiols is a significant step towards greener synthesis. taylorandfrancis.comnih.gov Recently, an electrochemical method has been developed for the formation of C-S bonds by coupling biomass oxidation with a sulfur-containing nucleophile, offering a sustainable pathway to organosulfur compounds. researchgate.net Another innovative approach involves a photochemical organocatalytic protocol that utilizes an indole (B1671886) thiolate organocatalyst to synthesize aryl alkyl thioethers from inexpensive alcohols and aryl chlorides under mild conditions. nih.gov

Table 3: Green Chemistry Approaches in Organosulfur Synthesis

Green ApproachKey FeaturesExample Application
MechanochemistrySolvent-free conditions, reduced waste. acs.orgSynthesis of organosulfur heterocycles. acs.org
Alternative CatalystsUse of base metals instead of precious metals. acsgcipr.orgThioether synthesis. acsgcipr.org
Odorless Sulfur ReagentsReplacement of thiols with reagents like thiourea. taylorandfrancis.comOne-pot synthesis of thioethers from organic halides and thiourea. taylorandfrancis.com
Electrochemical SynthesisUse of renewable energy and biomass-derived feedstocks. researchgate.netFormation of a broad range of C-S species. researchgate.net
PhotocatalysisMild reaction conditions, use of light as an energy source. royalsocietypublishing.orgnih.govSynthesis of thioethers from aryl chlorides and alcohols. nih.gov

Biocatalytic Pathways for Thioether Derivatives

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and enantioselectivity.

For the synthesis of thioether derivatives, enzymes such as lipases have been investigated for their ability to catalyze thioesterification reactions, which could be a step in a pathway to thioethers. researchgate.net While the direct biocatalytic synthesis of this compound has not been extensively reported, the enzymatic machinery for creating sulfur-containing molecules in nature is well-established. nih.gov

For example, radical S-adenosylmethionine (SAM) enzymes are known to catalyze the formation of thioether bonds in the biosynthesis of natural products like biotin. nih.gov These enzymes work by generating a radical species that facilitates the insertion of a sulfur atom. nih.gov The exploration of these and other enzyme systems for the in vitro synthesis of thioether derivatives is a promising area of research. This could involve using whole-cell biocatalysts or isolated enzymes to perform the desired transformation.

Table 4: Biocatalytic Approaches for Thioether Synthesis

Biocatalytic MethodEnzyme TypeReaction TypePotential Application
Enzymatic ThioesterificationLipasesThioester formationPrecursor synthesis for thioethers researchgate.net
Radical SAM EnzymesMethyltransferasesThioether bond formationBiosynthesis of sulfur-containing natural products nih.gov

Retrosynthetic Analysis Considerations for Complex Derivatives

Retrosynthetic analysis is a powerful tool for devising the synthesis of complex molecules, including derivatives of this compound. This technique involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

For aromatic compounds, a crucial aspect of retrosynthetic analysis is considering the directing effects of the substituents on the benzene (B151609) ring. pressbooks.pub The methoxy (B1213986) group (-OCH3) is an ortho-, para-director and an activating group for electrophilic aromatic substitution (EAS). Conversely, the propylthio group (-SCH2CH2CH3) is also an ortho-, para-director, though its activating or deactivating nature can be more nuanced.

When planning the synthesis of a complex derivative, the order of introduction of the functional groups is paramount. For instance, if a third substituent is to be introduced onto the this compound core, its position will be dictated by the combined directing effects of the existing methoxy and propylthio groups. Since both are para to each other and are ortho-, para-directors, they will direct incoming electrophiles to the positions ortho to each of them (positions 2, 3, 5, and 6 on the ring).

A key disconnection strategy in the retrosynthesis of this compound itself involves breaking the sulfur-propyl bond. This leads to two key synthons: the 4-methoxyphenol (B1676288) anion and a propyl cation equivalent. The corresponding synthetic equivalents would be 4-methoxythiophenol and a propyl halide (e.g., propyl bromide).

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Reactions

Target MoleculeDisconnectionKey SynthonsCorresponding Synthetic Reaction
This compoundC-S (thioether bond)4-Methoxythiophenoxide, Propyl cationS-alkylation of 4-methoxythiophenol with a propyl halide
4-MethoxythiophenolC-S (thiophenol bond)Anisole, Sulfonyl chloride equivalentSulfonylation of anisole followed by reduction

For more complex derivatives, the retrosynthetic analysis might involve multiple disconnections. Consider a hypothetical derivative with an acyl group introduced onto the ring. The retrosynthesis would need to evaluate whether the Friedel-Crafts acylation should be performed before or after the introduction of the propylthio group. The presence of the thioether group can sometimes complicate Friedel-Crafts reactions, and therefore, it might be more strategic to introduce the acyl group onto anisole first, followed by the steps to introduce the thioether functionality. youtube.com

The choice of synthetic route will also depend on the compatibility of the functional groups present in the molecule with the reaction conditions of subsequent steps. For example, if a planned reaction involves strongly acidic conditions, any acid-sensitive functional groups on the molecule would need to be protected or the synthetic sequence would need to be re-ordered.

Ultimately, a successful retrosynthetic analysis for complex derivatives of this compound requires a deep understanding of reaction mechanisms, substituent effects, and the stability of intermediates to devise a convergent and efficient synthetic plan. youtube.comyoutube.com

Mechanistic Investigations of Chemical Reactions Involving 1 Methoxy 4 Propylthio Benzene

Electrophilic Aromatic Substitution (EAS) Mechanisms on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. wikipedia.org In the case of 1-Methoxy-4-(propylthio)-benzene, the existing methoxy (B1213986) and propylthio groups on the aromatic ring play a crucial role in determining the rate and regioselectivity of the substitution.

Directing Effects of Methoxy and Propylthio Substituents

Both the methoxy (-OCH₃) and the propylthio (-SCH₂CH₂CH₃) groups are ortho, para-directors in electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pub This directing effect stems from their ability to donate electron density to the benzene ring through resonance, which stabilizes the positively charged intermediate, known as the sigma complex or arenium ion, formed during the reaction. libretexts.orgorganicchemistrytutor.comminia.edu.eg

The oxygen atom in the methoxy group and the sulfur atom in the propylthio group possess lone pairs of electrons that can be delocalized into the aromatic π-system. pressbooks.publibretexts.org This resonance donation is most effective at the ortho and para positions relative to the substituent. Consequently, these positions become more electron-rich and are thus more susceptible to attack by an electrophile. organicchemistrytutor.comyoutube.com

The methoxy group is a strongly activating group and a powerful ortho, para-director due to the high electronegativity of oxygen, which also exerts an electron-withdrawing inductive effect, but the resonance effect is dominant. organicchemistrytutor.comlibretexts.org The propylthio group is also an activating, ortho, para-director, though generally considered to be less activating than the methoxy group.

Regioselectivity and Isomer Distribution in Substitution Reactions

The presence of two ortho, para-directing groups in this compound complicates the prediction of the exact isomer distribution in EAS reactions. The incoming electrophile can potentially substitute at the positions ortho or para to either the methoxy or the propylthio group.

However, the positions ortho to the methoxy group (C2 and C6) are also meta to the propylthio group, and the position ortho to the propylthio group (C3 and C5) is also meta to the methoxy group. The para position of one group is occupied by the other. Therefore, electrophilic attack will be directed to the positions activated by both groups, which are the positions ortho to each substituent.

The final distribution of isomers is influenced by a combination of electronic and steric factors. youtube.com The strongly activating nature of the methoxy group would favor substitution at its ortho positions. libretexts.orglibretexts.org However, the steric hindrance from the propylthio group might disfavor substitution at the adjacent position. The relative rates of substitution at the different available positions will determine the final product ratio. msu.edu For instance, in the nitration of similar substituted benzenes, a mixture of ortho and para products is typically observed, with the para product often being favored due to reduced steric hindrance. libretexts.orglibretexts.org

Role of Carbocation Intermediates

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmsu.edu

Formation of the Sigma Complex: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation. minia.edu.eg The stability of this intermediate is crucial as its formation is the rate-determining step of the reaction. msu.edu For this compound, attack at the ortho or para positions to the methoxy and propylthio groups leads to a more stable carbocation because the positive charge can be delocalized onto the oxygen or sulfur atoms through resonance. libretexts.orgmasterorganicchemistry.com This additional resonance stabilization significantly lowers the activation energy for substitution at these positions compared to the meta position. youtube.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final substituted product. msu.edu

The structures of the resonance-stabilized carbocation intermediates for ortho and para attack highlight the electron-donating role of the methoxy and propylthio groups in stabilizing the positive charge.

Oxidation Reactions of the Thioether Moiety

The propylthio group in this compound is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. masterorganicchemistry.comlibretexts.org

Formation Mechanisms of Sulfoxides and Sulfones

The oxidation of the thioether to a sulfoxide and then to a sulfone typically proceeds through a two-step mechanism.

Formation of the Sulfoxide: The initial oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or periodate (B1199274) ions (IO₄⁻). masterorganicchemistry.comorganic-chemistry.orgresearchgate.net The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

For example, in the oxidation by periodate, the sulfide attacks the iodine atom, leading to the formation of the corresponding sulfoxide and iodate (B108269) (IO₃⁻). researchgate.netrsc.org The reaction rate can be influenced by the reaction medium, such as the presence of micellar solutions. researchgate.netrsc.org Transient-state kinetic studies on the oxidation of a similar compound, 1-methoxy-4-(methylthio)benzene, by horseradish peroxidase compounds I and II have shown complex mechanisms involving initial bursts and steady-state phases. nih.gov

Formation of the Sulfone: Further oxidation of the sulfoxide yields a sulfone. organic-chemistry.org This step generally requires a stronger oxidizing agent or more forcing reaction conditions than the initial oxidation to the sulfoxide. masterorganicchemistry.com The mechanism is similar, involving the attack of the sulfur atom of the sulfoxide on the oxidizing agent. The presence of the electron-donating methoxy group on the benzene ring can influence the electron density at the sulfur atom and thus affect the rate of these oxidation reactions.

The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of the oxidizing agent and the reaction conditions, such as temperature and stoichiometry. organic-chemistry.orgnih.gov

Kinetics of Oxidation with Peroxidases and Oxidizing Agents

The oxidation of thioethers like this compound is a focal point of kinetic studies. Research on the closely related compound, 1-methoxy-4-(methylthio)benzene, provides significant insights into these processes. When oxidized by horseradish peroxidase, the reaction kinetics are characterized by a distinct pattern. nih.gov Studies show an initial rapid "burst" phase, which is then followed by a steady-state phase. This secondary, slower phase becomes more prominent at lower concentrations of the thioanisole (B89551) substrate. nih.gov

The oxidation of 1-methoxy-4-(methylthio)benzene by the periodate ion (IO₄⁻) to its corresponding sulfoxide has also been thoroughly investigated. rsc.orgresearchgate.net This reaction serves as a model for understanding how different oxidizing agents interact with the sulfur center of the molecule. The kinetics of this oxidation are sensitive to the surrounding medium, a factor explored in more detail in subsequent sections. rsc.orgresearchgate.net

Transient-State Kinetic Studies and Reaction Pathways

Transient-state kinetic analysis is a powerful tool for elucidating the elementary steps in a reaction mechanism. researchgate.net For the reaction of 1-methoxy-4-(methylthio)benzene with horseradish peroxidase compounds I and II, transient-state studies have revealed a multi-step pathway. nih.gov The initial burst phase observed in the kinetics is not due to a single, simple reaction. Instead, it is explained by two independent, competing transient-state reaction pathways. nih.gov

The proposed pathways are as follows:

Pathway I: A direct, single reaction of the peroxidase compound (I or II) with the thioanisole substrate. nih.gov

Pathway II: The formation of a complex between the peroxidase compound and the substrate. This complex then reacts with a second molecule of the sulfide. nih.gov

Pathway II is generally faster than Pathway I, and its prominence is highly dependent on the concentration of the sulfide. nih.gov At higher sulfide concentrations, the reaction is more likely to proceed through the faster, complex-formation route (Pathway II). nih.gov Furthermore, kinetic results indicate that peroxidase compound II reacts competitively with both the original organic sulfide and the sulfur cation radical that is produced from the initial oxidation by compound I. nih.gov

Below is a summary of the proposed reaction pathways for the oxidation of 1-methoxy-4-(methylthio)benzene by horseradish peroxidase.

PathwayDescriptionRelative RateConcentration Dependence
I Direct reaction of peroxidase compound with the substrate.SlowerFavored at lower sulfide concentrations.
II Formation of an enzyme-substrate complex, followed by reaction with a second substrate molecule.FasterFavored at higher sulfide concentrations.

Interrupted Pummerer Reactions and Sulfonium (B1226848) Salt Intermediates

The Pummerer reaction and its "interrupted" variant are important processes in organosulfur chemistry, involving the transformation of sulfoxides via sulfonium salt intermediates. manchester.ac.uk While not specifically documented for this compound, its sulfoxide derivative is a prime candidate for such a reaction.

The general mechanism of an interrupted Pummerer reaction begins with the activation of a sulfoxide, typically with an acid anhydride (B1165640) like trifluoroacetic anhydride (Tf₂O). manchester.ac.ukmanchester.ac.uk This forms a highly electrophilic intermediate. In a classical Pummerer reaction, a base would remove a proton from the α-carbon. However, in an "interrupted" Pummerer reaction, a nucleophile attacks the sulfur atom directly. manchester.ac.ukmanchester.ac.uk If the thioether's aromatic ring or another tethered nucleophile performs this attack, a sulfonium salt is formed. manchester.ac.uk

For the sulfoxide of this compound, an interrupted Pummerer reaction could lead to the formation of a sulfonium salt intermediate, which can then be used in further synthetic transformations, such as carbon-carbon bond-forming cross-coupling reactions. manchester.ac.ukmanchester.ac.uk This catalytic approach represents a modern strategy for metal-free bond formation, where the sulfoxide catalyst can be regenerated by selective oxidation of the resulting sulfide. manchester.ac.uk

Influence of Reaction Medium on Reaction Rates and Mechanisms

Micellar Effects on Oxidation Kinetics

The reaction medium profoundly influences the rate of chemical reactions. The oxidation of 1-methoxy-4-(methylthio)benzene by periodate (IO₄⁻) has been studied in various aqueous micellar solutions, including nonionic, anionic, cationic, and zwitterionic systems. rsc.orgresearchgate.net Micelles, which are aggregates of surfactant molecules, create microenvironments or "pseudophases" with different polarities and charge characteristics compared to the bulk aqueous solution. rsc.org

The association of the sulfide molecules with these micellar aggregates can be quantified by equilibrium constants derived from spectroscopic measurements. rsc.orgresearchgate.net Kinetic studies reveal that the reaction rates are significantly different in micellar solutions compared to pure water. For instance, anionic micelles of sodium dodecyl sulfate (B86663) (SDS) inhibit the oxidation by the periodate anion due to electrostatic repulsion, which keeps the IO₄⁻ away from the micellar-bound sulfide. researchgate.net Conversely, cationic micelles would be expected to accelerate the reaction by concentrating the anionic oxidant near the incorporated sulfide.

The table below summarizes the effect of different micelle types on the oxidation of thioanisoles by periodate.

Micelle TypeSurfactant ExampleExpected Effect on Rate with IO₄⁻Rationale
Anionic Sodium Dodecyl Sulfate (SDS)InhibitionElectrostatic repulsion of the periodate anion from the negatively charged micellar surface. researchgate.net
Cationic Cetyltrimethylammonium Bromide (CTAB)AccelerationElectrostatic attraction of the periodate anion to the positively charged micellar surface.
Nonionic Brij, TweenModerate Rate ChangeEffects are primarily due to the lower polarity of the micellar core rather than strong electrostatic interactions. rsc.org
Zwitterionic SB3-16Complex EffectsBoth positive and negative charges are present, leading to more nuanced interactions with ionic reactants. rsc.org

Solvent Polarity and Charge-Charge Interactions in Reaction Systems

The significant differences in reaction rates observed between pure water and various micellar solutions can be attributed to two main factors: the low polarity of the micellar pseudophases and specific charge-charge interactions. rsc.org

Polar solvents tend to enhance the rates of reactions that involve polar or charged transition states by stabilizing them. ajpojournals.orgresearchgate.net Conversely, confining reactants to the less polar interior of a micelle can also influence reaction rates. In the case of the oxidation of 1-methoxy-4-(methylthio)benzene by periodate, moving the sulfide from the highly polar aqueous environment into the more nonpolar micellar core is a key factor. rsc.org

Furthermore, electrostatic interactions between the ionic oxidizing agent (IO₄⁻) and the charged surfaces of ionic micelles play a crucial role. rsc.orgresearchgate.net These charge-charge interactions can either dramatically increase the local concentration of the oxidant near the substrate (in cationic micelles) or deplete it (in anionic micelles), thereby accelerating or inhibiting the reaction, respectively. rsc.orgresearchgate.net Understanding the interplay between solvent polarity and these specific ionic interactions is essential for controlling the kinetics of such reactions. ajpojournals.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 4 Propylthio Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 1-Methoxy-4-(propylthio)-benzene, the spectrum is characterized by distinct signals from the aromatic protons, the methoxy (B1213986) group protons, and the propyl group protons.

The aromatic region is expected to show a classic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. This results in two apparent doublets, one for the protons ortho to the electron-donating methoxy group (H-3/H-5) and another for the protons ortho to the propylthio group (H-2/H-6). The methoxy group appears as a sharp singlet, while the propyl group protons give rise to three distinct multiplets with predictable splitting patterns due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2/H-6)~7.2-7.4d2H
Aromatic (H-3/H-5)~6.8-6.9d2H
Methoxy (-OCH₃)~3.8s3H
Methylene (B1212753) (-S-CH₂-)~2.8-2.9t2H
Methylene (-CH₂-CH₃)~1.6-1.7sextet2H
Methyl (-CH₃)~1.0t3H
Predicted values are based on data for 1-Methoxy-4-(methylthio)-benzene and standard substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. In this compound, symmetry results in six distinct signals in the aromatic region, with four signals for the benzene ring carbons and one each for the methoxy and propylthio carbons. The propyl group itself will contribute three additional signals. A computational study on the analog 4-methoxythioanisole (B167831) found good agreement between experimental and calculated chemical shifts. ijert.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-O-CH₃)~159-160
C-4 (-S-propyl)~128-130
C-2 / C-6~130-132
C-3 / C-5~114-115
Methoxy (-OCH₃)~55
Methylene (-S-CH₂)~34-36
Methylene (-CH₂-CH₃)~22-24
Methyl (-CH₃)~13-14
Predicted values are based on data for 1-Methoxy-4-(methylthio)-benzene and standard substituent effects.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, key COSY correlations would be observed between the methylene protons of the propyl group at ~2.8 ppm and ~1.6 ppm, and between the methylene protons at ~1.6 ppm and the terminal methyl protons at ~1.0 ppm. Correlations would also be seen between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show clear cross-peaks connecting the ¹H signals of the methoxy and propyl groups to their corresponding ¹³C signals, as well as connecting the aromatic protons to their respective ring carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Functional Group Identification and Band Assignments

Both IR and Raman spectra provide complementary information. A detailed spectroscopic analysis of the analog 4-methoxythioanisole has been performed, identifying its characteristic vibrations. ijert.org The spectrum of this compound is expected to be very similar, with the addition of bands corresponding to the propyl group.

Characteristic absorptions for the aromatic ring include C-H stretching just above 3000 cm⁻¹, and in-ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org The C(aryl)-O-C(alkyl) ether linkage gives rise to strong asymmetric and symmetric stretching bands. The C-S stretching vibration is typically weaker and appears at a lower frequency. The additional propyl group would introduce characteristic alkane C-H stretching bands just below 3000 cm⁻¹ and various bending (scissoring, wagging) vibrations around 1460 cm⁻¹.

Table 3: Key Vibrational Frequencies and Functional Group Assignments for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
Aromatic C-H Stretch~3100-3030IR/Raman
Aliphatic C-H Stretch (propyl)~2960-2850IR/Raman
Aromatic C=C Stretch~1600, ~1500IR/Raman
C-H Bending (propyl)~1460IR
C(aryl)-O Asymmetric Stretch~1250IR
C(aryl)-O Symmetric Stretch~1030IR
C(aryl)-S Stretch~700-600Raman
Data is based on known values for thioanisole (B89551) and anisole (B1667542) derivatives. ijert.orgyoutube.com

Conformational Analysis via Vibrational Modes

The conformation of thioanisole derivatives is a subject of considerable interest, focusing on the rotational barriers around the C(aryl)-S and C(aryl)-O bonds. rsc.org Computational and spectroscopic studies on 4-methoxythioanisole suggest that the molecule adopts a conformation where the methoxy group is nearly coplanar with the phenyl ring to maximize p-orbital overlap, while the thioalkyl group orients itself to minimize steric hindrance. ijert.org

For this compound, the larger steric bulk of the propyl group compared to a methyl group would reinforce this trend. The potential energy surface is likely dominated by a conformer where the C(aryl)-S-C(propyl) plane is nearly perpendicular to the plane of the benzene ring. psu.edu The methoxy group is expected to remain in a planar or near-planar orientation. These conformational preferences influence the exact frequencies and intensities of the vibrational modes, particularly the C-S stretching and the out-of-plane bending modes, though subtle shifts may be difficult to resolve without high-resolution spectroscopy and detailed computational modeling.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule, thereby providing significant clues about its structure.

Electron Ionization (EI) Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of this compound is expected to follow pathways characteristic of anisole and thioether moieties.

The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 182.28 g/mol . bldpharm.com Key fragmentation pathways would likely involve:

Alpha-cleavage at the sulfur atom, leading to the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable resonance-stabilized cation at m/z 139.

Cleavage of the C-S bond , resulting in the formation of a methoxyphenyl cation at m/z 107 and a propylthio radical.

Loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for anisoles, would yield a fragment at m/z 167.

McLafferty rearrangement , if applicable, could lead to the loss of propene (C₃H₆) from the propylthio group, resulting in a fragment at m/z 140.

Further fragmentation of the primary ions would lead to smaller characteristic fragments, such as the tropylium (B1234903) ion at m/z 91 or the phenyl cation at m/z 77.

A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion Proposed Structure m/z (Predicted) Fragmentation Pathway
[C₁₀H₁₄OS]⁺•Molecular Ion182Ionization of the parent molecule
[C₉H₁₁OS]⁺[M - CH₃]⁺167Loss of a methyl radical from the methoxy group
[C₇H₇S]⁺[M - OCH₃ - H₂]⁺139Alpha-cleavage with loss of propyl radical
[C₇H₈O]⁺•[M - C₃H₆S]⁺•140McLafferty rearrangement with loss of propene
[C₇H₇O]⁺[M - C₃H₇S]⁺107Cleavage of the C-S bond

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₁₀H₁₄OS) can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³²S).

Calculation of Theoretical Exact Mass:

(10 x 12.000000) + (14 x 1.007825) + (1 x 15.994915) + (1 x 31.972071) = 182.076536 amu

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores.

Chromophore Analysis and Electronic Transitions

The primary chromophore in this compound is the substituted benzene ring. The methoxy (-OCH₃) and propylthio (-SCH₂CH₂CH₃) groups are auxochromes, which modify the absorption characteristics of the benzene ring. Both are electron-donating groups, which typically cause a bathochromic shift (red shift) of the benzene absorption bands.

The UV-Vis spectrum of benzene exhibits two main absorption bands: the primary band (E2-band) around 204 nm and the secondary band (B-band) around 254 nm, which arises from a symmetry-forbidden transition. In this compound, the presence of the two para-substituted auxochromes is expected to significantly increase the intensity and wavelength of these absorptions.

The expected electronic transitions are π → π* transitions within the aromatic ring. The lone pairs of electrons on the oxygen of the methoxy group and the sulfur of the propylthio group can participate in resonance with the π-system of the benzene ring, lowering the energy gap for these transitions.

Transition Typical Wavelength Range (nm) Description
π → π220 - 280Primary absorption band (E2-band) of the substituted benzene ring.
π → π260 - 320Secondary absorption band (B-band) of the substituted benzene ring, with increased intensity due to symmetry reduction.

Integrated Methodologies for Comprehensive Structural Elucidation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive elucidation of this compound requires an integrated approach. The combination of mass spectrometry and UV-Vis spectroscopy, along with other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides a comprehensive and unambiguous structural confirmation.

The process would typically involve:

MS and HRMS: Initial confirmation of the molecular weight and elemental formula. The fragmentation pattern provides key structural motifs.

UV-Vis Spectroscopy: Confirms the presence of the substituted aromatic chromophore and provides information about the electronic effects of the substituents.

IR Spectroscopy: Identifies characteristic functional groups, such as C-O stretching for the ether, C-S stretching for the thioether, and aromatic C-H and C=C stretching vibrations.

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons, their chemical environments, and the substitution pattern of the benzene ring.

By correlating the data from all these techniques, a complete and accurate structure of this compound can be confidently assigned.

No Publicly Available Computational Studies Found for this compound

A comprehensive search for computational and theoretical chemistry investigations into the specific compound This compound (CAS No. 62291-63-8) has yielded no publicly available research data that would allow for the creation of the requested detailed article. The search included scholarly databases and chemical repositories for studies pertaining to Density Functional Theory (DFT) calculations and Frontier Molecular Orbital (FMO) theory for this exact molecule.

While general principles of computational chemistry and theoretical analyses of related compounds are well-documented, specific data on the molecular geometry, electronic structure, vibrational frequencies, and HOMO-LUMO characteristics of this compound are absent from the surveyed literature.

Computational chemistry relies on methods like DFT to perform detailed analyses, including:

Molecular Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure of a molecule. For analogous compounds like anisole and thioanisole, studies have investigated the rotational isomerism and conformational preferences. researchgate.net

Electronic Structure and Charge Distribution: Analyzing how electrons are distributed within the molecule, which influences its properties and reactivity.

Vibrational Frequency Prediction: Calculating theoretical spectra (like IR and Raman) to complement experimental findings. Such studies have been performed for various methoxybenzene derivatives. researchgate.net

Similarly, Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity:

HOMO-LUMO Energy Gap Analysis: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's reactivity and stability. researchgate.net

Orbital Interactions in Reaction Pathways: FMO theory helps predict how molecules will interact during a chemical reaction.

Although computational studies are available for structurally similar molecules such as 1-methoxy-4-(methylthio)-benzene nih.govnist.gov, 1-methoxy-4-propyl-benzene nist.gov, and other substituted anisoles researchgate.net, this information cannot be directly extrapolated to this compound with the scientific accuracy required for the requested article. The substitution of the methylthio group with a propylthio group would uniquely influence the molecule's conformational flexibility, electronic properties, and steric profile, necessitating a dedicated computational study.

Without specific published research or database entries containing these computational details for this compound, it is not possible to generate the scientifically accurate and specific content required by the requested outline.

Computational and Theoretical Chemistry Investigations of 1 Methoxy 4 Propylthio Benzene

Frontier Molecular Orbital (FMO) Theory

Charge Transfer Phenomena

Intramolecular charge transfer in 1-Methoxy-4-(propylthio)-benzene is significantly influenced by the electronic nature of its substituents. The benzene (B151609) ring is substituted with a methoxy (B1213986) (-OCH₃) group and a propylthio (-S-C₃H₇) group in a para-arrangement. Both of these groups are considered electron-donating.

Similarly, the propylthio group donates electron density to the aromatic ring. The sulfur atom is less electronegative than oxygen and possesses lone pairs that can also participate in resonance with the benzene ring. This delocalization enhances the nucleophilicity of the ring.

The para-disposition of these two electron-donating groups creates a "push-push" system, enriching the aromatic ring with electron density. This intramolecular charge transfer from the heteroatoms (O and S) to the carbon atoms of the benzene ring is a key feature of its electronic structure. This increased electron density makes the molecule more susceptible to attack by electrophiles. youtube.com Furthermore, the electron-rich nature of the molecule facilitates intermolecular charge-transfer interactions with suitable electron-acceptor molecules. aip.orgmdpi.com

Table 1: Electronic Properties of Substituents

Substituent Inductive Effect Resonance Effect Overall Effect on Aromatic Ring
Methoxy (-OCH₃) Electron-withdrawing stackexchange.com Electron-donating (strong) stackexchange.comlibretexts.org Activating, Ortho/Para-directing dummies.com
Propylthio (-SC₃H₇) Electron-withdrawing (weak) Electron-donating (moderate) Activating, Ortho/Para-directing

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). researchgate.netscholarsresearchlibrary.com This theory defines atoms as distinct regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. The connections between atoms are characterized by bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. mdpi.com

For this compound, a QTAIM analysis would allow for the quantitative characterization of all interatomic interactions. Key parameters at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the chemical bond.

Covalent Bonds: For the C-C bonds within the benzene ring, the C-O bond of the methoxy group, and the C-S bond of the propylthio group, high values of ρBCP and negative values of ∇²ρBCP are expected. A negative Laplacian indicates a concentration of electron density, which is characteristic of shared (covalent) interactions.

Polar Covalent Bonds: The C-O and C-S bonds would exhibit topological features indicative of their polarity, influenced by the electronegativity difference between the bonded atoms.

Non-Covalent Interactions: QTAIM can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds (e.g., C-H···S) or steric contacts, which would be characterized by much lower ρBCP values and positive ∇²ρBCP values, indicative of closed-shell interactions (electron density depletion). mdpi.com

By analyzing these topological parameters, QTAIM provides a detailed and unambiguous picture of the bonding framework within the molecule. scholarsresearchlibrary.comchemrxiv.org

Table 2: Hypothetical QTAIM Parameters for Bonds in this compound

Bond Type Expected Electron Density at BCP (ρBCP, a.u.) Expected Laplacian of Electron Density (∇²ρBCP, a.u.) Bond Nature
Aromatic C-C ~0.30 - 0.33 Negative Covalent
C-O ~0.24 - 0.28 Negative Polar Covalent
C-S ~0.15 - 0.18 Slightly Negative/Positive Polar Covalent
C-H ~0.26 - 0.29 Negative Covalent
Intramolecular H···S < 0.02 Positive Non-Covalent (Weak)

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Features

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in real space. researchgate.netmalta-consolider.com It is based on the electron density (ρ) and its reduced density gradient (s). By plotting s versus ρ, different types of non-covalent interactions can be identified. Low-density, low-gradient regions correspond to non-covalent contacts. malta-consolider.com These regions are then mapped onto the molecular structure and color-coded to distinguish between attractive (e.g., hydrogen bonds, van der Waals) and repulsive (e.g., steric clashes) interactions. researchgate.net

For this compound, NCI analysis is invaluable for understanding its supramolecular chemistry. It can be applied to:

Dimers and Aggregates: To visualize the specific interactions responsible for self-assembly. This would likely reveal π-π stacking interactions between the aromatic rings and weaker C-H···π or C-H···S interactions. The NCI plot would show broad, greenish surfaces for van der Waals contacts and potentially small, blueish discs for stronger hydrogen-bonding type interactions. researchgate.netnih.gov

Solute-Solvent Interactions: To map out how solvent molecules arrange around the solute. For example, in an aqueous solution, NCI analysis could highlight hydrogen bonds between water and the oxygen or sulfur atoms, as well as the hydrophobic interactions around the phenyl and propyl groups. nih.gov

Intramolecular Interactions: To identify weak intramolecular contacts, such as those between the propyl chain and the aromatic ring, which can influence the molecule's preferred conformation.

NCI analysis provides a qualitative, visual map of the forces that govern the molecule's interaction with its environment and with itself, which is crucial for understanding its behavior in condensed phases. malta-consolider.comjussieu.fr

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide a detailed picture of molecular behavior and thermodynamics. nih.govrsc.org

For this compound, MD simulations can be employed to investigate several dynamic aspects:

Conformational Dynamics: The propylthio group has several rotatable bonds. MD simulations can explore the conformational landscape of this side chain, identifying the most stable rotamers and the energy barriers between them. This provides insight into the molecule's flexibility.

Solvation Structure: Placing the molecule in a simulation box with explicit solvent molecules (like water or hexane) allows for the study of its solvation shell. Analysis of radial distribution functions from the simulation can reveal the average distances and coordination numbers of solvent molecules around different parts of the solute, such as the polar methoxy group or the nonpolar phenyl ring. nih.govrsc.org

Aggregation Behavior: Simulating multiple molecules of this compound can reveal their tendency to aggregate. nih.gov These simulations can show the formation of dimers or larger clusters and characterize the preferred orientations within these aggregates, such as T-shaped or parallel-displaced π-stacking arrangements.

Transport Properties: MD simulations can be used to calculate macroscopic properties like diffusion coefficients, which describe how the molecule moves through a solvent.

These simulations bridge the gap between the static picture of a single molecule and its dynamic behavior in a realistic chemical environment. acs.org

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is essential for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), computational methods can identify reactants, products, and high-energy transition states that connect them. smu.edu A transition state is a first-order saddle point on the PES, representing the energy maximum along the minimum energy reaction path. numberanalytics.comgithub.io

Given the electron-rich nature of the this compound ring, a classic reaction to model would be electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The methoxy and propylthio groups are both ortho, para-directing activators. dummies.com Since the para position is blocked, electrophilic attack will occur at one of the four available ortho or meta positions. Theoretical modeling can predict the regioselectivity of such a reaction.

The process would involve:

Reactant and Electrophile Modeling: Defining the structures and energies of this compound and a chosen electrophile (e.g., Br⁺ in bromination).

Transition State Searching: Using algorithms to locate the transition state structures for the attack of the electrophile at each of the non-equivalent positions on the ring (ortho to the methoxy group and ortho to the propylthio group). fossee.in

Energy Calculations: Calculating the activation energy (the energy difference between the reactants and the transition state) for each pathway. nih.gov

According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus determine the major product. umn.edunumberanalytics.com Due to the stronger activating effect of the methoxy group compared to the alkylthio group, it is expected that the transition state for substitution at the position ortho to the methoxy group would be lower in energy. stackexchange.comyoutube.com

Table 3: Hypothetical Relative Activation Energies for Electrophilic Bromination

Position of Attack Stabilizing Group Expected Relative Activation Energy (kcal/mol) Predicted Outcome
Ortho to -OCH₃ Methoxy 0 (Reference) Major Product
Ortho to -SC₃H₇ Propylthio +1 to +3 Minor Product

Note: Lower relative energy corresponds to a more favorable reaction pathway.

Advanced Research Applications of 1 Methoxy 4 Propylthio Benzene and Its Derivatives

Strategic Role as Synthetic Intermediates in Organic Synthesis

The inherent reactivity and functional group handles of 1-Methoxy-4-(propylthio)-benzene and its analogs position them as strategic intermediates in the multi-step synthesis of more complex and often biologically active molecules.

Precursor in the Synthesis of Complex Organic Scaffolds

The structural framework of this compound serves as a foundational element for the construction of intricate organic scaffolds, including polycyclic and heterocyclic systems. The presence of the sulfur atom and the activated aromatic ring allows for a variety of chemical transformations. For instance, thioanisole (B89551) derivatives, which share the core methylthio-benzene structure, are utilized in the synthesis of more complex molecules. The thioether group can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or participate in cyclization reactions.

Furthermore, the benzene (B151609) ring itself can be functionalized through electrophilic aromatic substitution reactions, directed by the electron-donating methoxy (B1213986) group. This allows for the introduction of additional functional groups, which can then be used to build up more complex structures. For example, the synthesis of certain polycyclic aromatic compounds, which are of interest for their potential applications in various fields, can start from appropriately substituted benzene derivatives. nih.gov The ability to manipulate the substitution pattern on the aromatic ring is a key strategy in the synthesis of complex organic scaffolds. masterorganicchemistry.com

Intermediate in the Development of Functional Molecules

The development of novel functional molecules, particularly those with potential pharmaceutical applications, often relies on the availability of versatile chemical intermediates. This compound and its derivatives can serve as key intermediates in the synthesis of such molecules. The thioether and methoxy functionalities can be modified to introduce a wide range of other chemical groups, allowing for the fine-tuning of the molecule's properties.

For example, thioanisole derivatives are used as starting materials for the production of various optical materials. google.com In the pharmaceutical industry, related structures are key intermediates in the synthesis of highly active compounds. researchgate.net The ability to perform a variety of chemical reactions on these intermediates, such as N-acylation and catalytic N-debenzylation, highlights their versatility in the synthesis of complex and functional molecules. researchgate.net

Contributions to Materials Science Research (Focus on molecular design and chemical reactivity for material formation)

In the realm of materials science, the focus is on designing and synthesizing molecules that can be assembled into materials with specific, desirable properties. The chemical reactivity and molecular design possibilities offered by this compound and its derivatives make them valuable candidates for the development of new functional materials.

Design of Functionalized Monomers for Polymer Science

The creation of specialty polymers with tailored properties often begins with the design of functionalized monomers. This compound can be chemically modified to introduce polymerizable groups, transforming it into a monomer for the synthesis of novel polymers. The methoxy and propylthio groups can influence the properties of the resulting polymer, such as its solubility, thermal stability, and optical properties.

For instance, thioanisole derivatives can be used as raw materials for the polymerization of optical materials. google.com The development of new classes of polymers, such as poly(p-phenylene vinylene)s, can be achieved through the coupling of appropriately functionalized dihalobenzene derivatives. unist.ac.kr This approach allows for the creation of a broad range of functional polymers with diverse properties. unist.ac.kr

Exploration in Conjugated Polymer Systems

Conjugated polymers, which possess alternating single and double bonds along their backbone, are of significant interest for their electronic and optical properties, making them suitable for applications in organic electronics. The incorporation of sulfur-containing aromatic units, such as the one found in this compound, into conjugated polymer backbones can significantly influence their properties.

Thiophene and its derivatives, which are structurally related to the propylthio-benzene moiety, are widely used in the synthesis of organic electronic materials. nih.govjuniperpublishers.com The sulfur atom in these systems can enhance intermolecular interactions and improve charge transport characteristics. juniperpublishers.com The synthesis of functionalized thiophenes, which can then be polymerized, is a key area of research in this field. researchgate.netmdpi.comresearchgate.netmdpi.com While direct research on the electropolymerization of this compound is not extensively documented, the electropolymerization of related methoxy-functionalized aromatic compounds has been studied. researchgate.net The development of new synthetic routes to functionalized thiophenes and other sulfur-containing heterocycles is crucial for advancing the field of conjugated polymers. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

Environmental and Biological Mechanistic Studies of 1 Methoxy 4 Propylthio Benzene

Mechanistic Environmental Degradation Pathways

The environmental fate of 1-Methoxy-4-(propylthio)-benzene, an aromatic sulfide (B99878), is governed by a combination of biotic and abiotic processes. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally related organosulfur compounds and aromatic molecules.

The biotransformation of this compound is anticipated to proceed through oxidative and reductive pathways, primarily mediated by microbial enzyme systems. The presence of both a methoxy (B1213986) group and a propylthio group on the benzene (B151609) ring provides multiple sites for enzymatic attack.

Oxidative Pathways:

Sulfoxidation: The primary oxidative transformation is expected to be the oxidation of the sulfur atom. Cytochrome P450 monooxygenases and other microbial oxygenases can catalyze the oxidation of the sulfide to a sulfoxide (B87167), and subsequently to a sulfone. This two-step oxidation significantly increases the polarity and water solubility of the molecule, facilitating further degradation or excretion by microorganisms.

this compound → 1-Methoxy-4-(propylsulfinyl)-benzene → 1-Methoxy-4-(propylsulfonyl)-benzene

Hydroxylation of the Aromatic Ring: Aromatic hydroxylation is a common pathway in the degradation of benzene derivatives. Monooxygenase enzymes can introduce a hydroxyl group onto the aromatic ring, typically at positions ortho or meta to the existing substituents. This activation of the ring makes it more susceptible to subsequent cleavage.

O-Dealkylation: The methoxy group can be cleaved through an O-dealkylation reaction, yielding a phenolic metabolite. This process is also often catalyzed by cytochrome P450 enzymes.

this compound → 4-(Propylthio)-phenol + Formaldehyde

Propyl Chain Oxidation: The propyl group attached to the sulfur atom can undergo oxidation, leading to the formation of alcohols, aldehydes, and carboxylic acids. This can occur through terminal oxidation (ω-oxidation) or sub-terminal oxidation.

Reductive Pathways:

Under anaerobic conditions, reductive transformations may occur. While less common for this type of compound compared to oxidative pathways, potential reductive processes could involve the dealkylation of the propylthio group or reduction of any oxidized intermediates formed under aerobic conditions.

Transformation PathwayKey Enzymes Involved (Putative)Resulting Metabolites (Putative)
Sulfoxidation Cytochrome P450 monooxygenases, Flavin-containing monooxygenases1-Methoxy-4-(propylsulfinyl)-benzene, 1-Methoxy-4-(propylsulfonyl)-benzene
Aromatic Hydroxylation MonooxygenasesHydroxylated derivatives of this compound
O-Dealkylation Cytochrome P450 monooxygenases4-(Propylthio)-phenol, Formaldehyde
Propyl Chain Oxidation OxidoreductasesAlcohols, Aldehydes, and Carboxylic acids of the propyl chain

The complete mineralization of this compound to carbon dioxide, water, and sulfate (B86663) is likely to be carried out by a consortium of microorganisms. While specific microbial strains capable of degrading this compound have not been identified, general mechanisms for the breakdown of aromatic sulfides are known. Aromatic sulfides can be inhibitory to some microbial activity, particularly under anaerobic conditions.

The initial oxidative attacks, as described above, serve to activate the molecule for ring cleavage. Once the aromatic ring is hydroxylated, dioxygenase enzymes can catalyze the cleavage of the ring. The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, for complete oxidation.

The sulfur atom, once oxidized to sulfone or released as thiopropanol, can be further metabolized. The ultimate fate of the sulfur is typically oxidation to inorganic sulfate, which can then be utilized by other organisms. The degradation of organosulfur compounds can be influenced by the presence of other carbon sources, which can enhance microbial growth and the expression of degradative enzymes.

Molecular Toxicology and Interaction Mechanisms (Non-Safety Profile)

The molecular toxicology of this compound, outside of its direct safety profile, involves its potential to interact with and modify cellular macromolecules and signaling pathways.

While there is no direct evidence of this compound forming covalent adducts with DNA or proteins, its metabolic activation could potentially lead to the formation of reactive intermediates capable of such interactions.

Metabolic oxidation of the aromatic ring can lead to the formation of electrophilic quinone-type metabolites. For instance, if hydroxylation and subsequent oxidation occur, a quinone methide or a similar reactive species could be formed. These electrophiles are known to react with nucleophilic sites on DNA bases (such as guanine and adenine) and amino acid residues in proteins (such as cysteine and lysine), forming covalent adducts. The formation of DNA adducts is a critical event in the initiation of chemical carcinogenesis.

Similarly, oxidation of the sulfur atom to a sulfoxide could potentially be followed by further reactions that generate a reactive species, although this is less commonly documented as a major pathway for adduct formation compared to aromatic ring oxidation.

Potential Reactive IntermediatePrecursorTarget MacromoleculesType of Adduct
Quinone-type metabolite Hydroxylated this compoundDNA, ProteinsCovalent adducts with nucleophilic sites
Reactive sulfur species Oxidized sulfur intermediatesProteins (cysteine residues)Mixed disulfides

Compounds with structures similar to this compound can act as enzyme inhibitors. The specific mechanisms of inhibition can vary and may include:

Competitive Inhibition: The compound may bind to the active site of an enzyme, competing with the natural substrate. This type of inhibition is often observed with enzymes that process structurally similar molecules.

Non-competitive Inhibition: The compound could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic activity without directly blocking the active site.

Mechanism-based Inhibition: In some cases, the enzyme may process the inhibitor, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

Given its structure, this compound could potentially inhibit enzymes involved in the metabolism of other aromatic compounds, such as certain cytochrome P450 isoforms. The sulfur atom and the hydrophobic propyl group could also contribute to binding interactions with enzyme active sites.

The potential for this compound to interact with cellular receptors is largely unexplored. However, its structural features suggest possible interactions with certain types of receptors. The aromatic ring and the alkoxy group are common motifs in ligands for various receptors, including nuclear receptors and G-protein coupled receptors.

Studies on other 4-alkoxy-substituted aromatic compounds have shown that the nature and length of the alkoxy group can influence binding affinity and efficacy at receptors such as serotonin receptors. The propylthio group would contribute to the lipophilicity of the molecule, which can be a determinant for receptor binding. Interactions could be driven by hydrophobic interactions with the receptor's binding pocket, as well as potential sulfur-aromatic interactions.

Further research, such as radioligand binding assays and molecular docking studies, would be necessary to determine the specific receptor binding profile and ligand affinity of this compound.

Xenobiotic Metabolism Pathways and Metabolite Identification

The biotransformation of xenobiotics, such as this compound, is a critical process that determines their biological activity and excretion from the body. This metabolism is broadly categorized into Phase I and Phase II reactions. wikipedia.org Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to further increase water solubility and facilitate elimination. wikipedia.orgupol.cz

While direct experimental studies on the metabolic fate of this compound are not extensively documented, its metabolic pathways can be predicted based on its structural features—a methoxybenzene ring and a propylthio side chain—and the well-established metabolic routes of analogous compounds. The primary Phase I reactions anticipated for this compound are S-oxidation of the propylthio group and O-demethylation of the methoxy group.

Phase I Metabolism: Oxidation and Demethylation

The initial metabolic attack on this compound likely involves two main oxidative pathways catalyzed by cytochrome P450 (CYP450) enzymes. wikipedia.org

S-oxidation: The sulfur atom in the propylthio group is susceptible to oxidation. This process is expected to yield sequentially 1-Methoxy-4-(propylsulfinyl)-benzene (the sulfoxide) and subsequently 1-Methoxy-4-(propylsulfonyl)-benzene (the sulfone). The oxidation of a thioether to a sulfoxide and then to a sulfone is a common metabolic pathway that significantly increases the polarity of the parent compound.

O-demethylation: The methoxy group attached to the benzene ring is a target for O-demethylation, another common reaction catalyzed by CYP450 enzymes. nih.govnih.gov This reaction removes the methyl group, resulting in the formation of a phenolic metabolite, 4-(Propylthio)phenol. This metabolite introduces a hydroxyl group, which can then undergo further Phase II conjugation reactions.

Phase II Metabolism: Conjugation Reactions

The phenolic metabolite, 4-(Propylthio)phenol, generated during Phase I, is a prime substrate for Phase II conjugation enzymes. These reactions attach highly polar endogenous molecules to the hydroxyl group, rendering the metabolite more water-soluble and readily excretable in urine or bile. upol.czuomus.edu.iq

Glucuronidation: This is a major Phase II pathway where uridine 5'-diphospho-glucuronic acid (UDPGA) is conjugated to the hydroxyl group of 4-(Propylthio)phenol. upol.czuomus.edu.iqresearchgate.net The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of 4-(Propylthio)phenyl-β-D-glucuronide.

Sulfation: In a competing pathway, the hydroxyl group of 4-(Propylthio)phenol can be conjugated with a sulfonate group. researchgate.netjove.com This reaction is catalyzed by sulfotransferases (SULTs) and utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, forming 4-(Propylthio)phenyl sulfate.

The following table summarizes the potential metabolites of this compound identified through these putative pathways.

Metabolite Name Metabolic Pathway Enzymes Involved Metabolic Phase
1-Methoxy-4-(propylsulfinyl)-benzeneS-oxidationCytochrome P450 (CYP450)Phase I
1-Methoxy-4-(propylsulfonyl)-benzeneS-oxidationCytochrome P450 (CYP450)Phase I
4-(Propylthio)phenolO-demethylationCytochrome P450 (CYP450)Phase I
4-(Propylthio)phenyl-β-D-glucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs)Phase II
4-(Propylthio)phenyl sulfateSulfationSulfotransferases (SULTs)Phase II

Future Research Directions and Unexplored Avenues

Identification of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of aryl sulfides has traditionally faced challenges, including the use of odorous and toxic thiols and harsh reaction conditions. waseda.jp While specific routes to 1-Methoxy-4-(propylthio)-benzene are not extensively documented, methods for producing its precursors, such as 2-nitro-4-(propylthio)aniline, offer a starting point. google.com These often involve multi-step processes, including the reaction of o-nitroaniline with a sulfur source and subsequent alkylation with a propyl halide. google.com A key step in related syntheses is the reduction of a nitro group to an amine, for which various catalytic systems have been reviewed. nih.govresearchgate.net

Future research should focus on developing more efficient, sustainable, and scalable synthetic routes. Key areas for exploration include:

Transition Metal Catalysis: Modern cross-coupling reactions, which have been successful in forming carbon-sulfur bonds, represent a promising avenue. nih.gov Investigating nickel- or copper-catalyzed couplings of 4-methoxyphenyl (B3050149) halides or their derivatives with propylthiolates could provide a direct and high-yielding route. waseda.jporganic-chemistry.org Recent developments in using non-odorous sulfide (B99878) sources, such as 2-pyridyl sulfide in nickel-catalyzed aryl exchange reactions, could be adapted to avoid the use of volatile thiols. waseda.jpacs.org

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents and reagents is crucial. For instance, replacing traditional reducing agents like sodium sulfide, which generates significant waste, with cleaner alternatives such as catalytic hydrogenation using novel nanoparticle catalysts (e.g., CuFe₂O₄) could improve the environmental profile of the synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processing.

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of this compound is largely unexplored, but studies on its methyl analog, 1-methoxy-4-(methylthio)benzene, provide a blueprint for future mechanistic investigations. The oxidation of the sulfur atom is a key transformation for aryl sulfides.

Future research should aim to elucidate the mechanisms of reactions involving this compound:

Oxidation Kinetics and Pathways: Detailed kinetic studies on the oxidation of the propylthio group to the corresponding sulfoxide (B87167) and sulfone are needed. Research on the oxidation of other aryl sulfides by peroxides shows that the reaction is accelerated by electron-donating substituents, suggesting a rate-determining nucleophilic attack by the sulfur atom. capes.gov.br A comparative study of the oxidation kinetics of this compound versus its methyl analog would reveal the electronic and steric influence of the propyl group.

Transient-State Analysis: Investigations into the reaction of 1-methoxy-4-(methylthio)benzene with enzymatic oxidants like horseradish peroxidase have revealed complex mechanisms involving initial bursts and multiple reaction pathways. nih.gov Applying transient-state kinetic techniques, such as pH-jump experiments, to the reactions of this compound could identify key intermediates, such as sulfur cation radicals, and clarify how the longer alkyl chain affects interactions with active sites. nih.gov

Hammett Correlation Studies: A systematic study involving various para-substituted thioanisole (B89551) and their propylthio analogs would allow for the construction of Hammett plots. This would quantify the electronic effect of the propylthio group relative to other substituents and provide deeper insight into the transition states of its reactions. nih.gov

Development of Advanced Spectroscopic and Computational Models

While experimental data for this compound is scarce, a combination of advanced spectroscopic techniques and computational modeling can predict its properties and guide experimental work. Similar approaches have been successfully applied to its methyl analog, 4-methoxythioanisole (B167831).

Future research in this area should focus on:

Comprehensive Spectroscopic Profiling: Acquiring and analyzing detailed FT-IR, FT-Raman, and NMR spectra of this compound is a fundamental first step.

Density Functional Theory (DFT) Modeling: DFT calculations are a cost-effective method for predicting molecular structure, vibrational frequencies, and electronic properties. academicjournals.org For this compound, DFT studies could elucidate the conformational preferences of the propyl group and its influence on the electronic structure of the aromatic ring. Studies on thioanisole have shown that DFT methods accurately predict multiple stable conformers. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular hyperconjugative interactions between bonding and anti-bonding orbitals. chemrxiv.org Applying this to this compound would help in understanding the electronic delocalization between the sulfur lone pairs, the aromatic π-system, and the methoxy (B1213986) group.

HOMO-LUMO Analysis: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would help in predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and reactivity.

The following table, based on data for the analogous 4-methoxythioanisole, illustrates the type of comparative data that could be generated for this compound to validate computational models.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Aryl Sulfide This table is a hypothetical representation for this compound, modeled after published data for 4-methoxythioanisole to illustrate a future research goal.

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)
C-H Stretch (Aromatic)307530703080
C-H Stretch (Aliphatic)296029552965
C=C Stretch (Aromatic)159515981600
C-O Stretch (Methoxy)124512501255
C-S Stretch690692695

This integrated approach will not only provide a fundamental understanding of the molecule's properties but also create predictive models to guide its use in more complex systems.

Exploration of Molecular Interactions in Novel Chemical Systems

The amphiphilic nature of this compound, possessing both hydrophobic (propyl, benzene (B151609) ring) and polar (methoxy, thioether) components, makes it an interesting candidate for studies in molecular recognition and supramolecular chemistry.

Unexplored avenues include:

Host-Guest Chemistry: The aromatic ring and ether/thioether functionalities provide potential sites for non-covalent interactions. Research could explore its ability to act as a guest molecule within cavitands or other host structures. The longer, more lipophilic propyl chain, compared to a methyl group, may lead to stronger binding in hydrophobic pockets. nih.gov

Interactions with Biomolecules: The structural motifs in this compound are found in many biologically active molecules. nih.gov Investigating its interactions with proteins, particularly enzymes where aryl sulfides can be substrates or inhibitors, is a logical next step. The balance of hydrogen bond accepting capability (from the ether oxygen) and lipophilic character is a key determinant of biological interactions. acs.org

Self-Assembly and Behavior in Micellar Systems: The oxidation of 1-methoxy-4-(methylthio)benzene has been studied in various micellar solutions, which significantly influence reaction rates. Future work could explore how the increased hydrophobicity of the propyl group in this compound affects its partitioning into micelles and its reactivity in these organized assemblies. This has relevance for applications in catalysis and formulation science. wikipedia.org

Emerging Roles in Interdisciplinary Chemical Research

The structural components of this compound suggest its potential as a building block or active ingredient in several applied fields. Anisole (B1667542) and its derivatives are known precursors in the synthesis of pharmaceuticals, fragrances, and agrochemicals. wikipedia.orgvinatiorganics.com Similarly, the aryl sulfide moiety is a key pharmacophore in drugs developed for a range of conditions including cancer and inflammation. waseda.jpnih.gov

Future research should investigate the utility of this compound in:

Medicinal Chemistry: The propylthio group could be used to modulate the lipophilicity and metabolic stability of drug candidates. Compared to the more common methylthio analog, the propyl group may alter binding affinities and pharmacokinetic profiles. nih.gov It could serve as a valuable intermediate for synthesizing more complex molecules for anti-psychotic drugs or other targeted therapies where substituted anilines and anisoles are key scaffolds. nih.gov

Agrochemicals: Over 30% of modern agrochemicals contain sulfur. bohrium.com The aryl sulfide structure is a component in fungicides, herbicides, and insecticides. Research into the biological activity of this compound and its derivatives could lead to the discovery of new crop protection agents.

Materials Science: Aryl ethers and sulfides can be used as monomers or additives in the development of specialty polymers and resins. vinatiorganics.com The specific combination of functional groups in this compound could impart useful properties, such as refractive index modification or thermal stability, to new materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxy-4-(propylthio)-benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 1-methoxy-4-bromobenzene with propylthiol in the presence of a base (e.g., KOH) under inert atmosphere . Catalyst selection (e.g., Cu(I) for Ullmann-type coupling) and solvent polarity significantly affect reaction rates and yields. For example, dimethylformamide (DMF) enhances nucleophilicity compared to toluene. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
  • Data Insight : In analogous systems, oxidation reactions using N-hydroxyphthalimide (NHPI) with metal co-catalysts (Cu(II), Co(II)) at 60–120°C achieve yields up to 73% for hydroperoxide derivatives, though selectivity varies with temperature .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR (CDCl3) identify methoxy (-OCH3 at δ ~3.8 ppm) and propylthio (-SCH2 at δ ~2.5–3.0 ppm) groups. Aromatic protons appear as a para-substituted pattern (δ ~6.8–7.2 ppm) .
  • GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; molecular ion [M]<sup>+</sup> at m/z 198 (C10H14OS) confirms purity .
    • Cross-Validation : Compare spectral data with PubChem entries (e.g., InChIKey: OWXNYLMFVVNADO-UHFFFAOYSA-N) to confirm structural integrity .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers at 2–8°C .
  • Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical consultation. No ecotoxicological data are available; assume persistence and bioaccumulation potential .

Advanced Research Questions

Q. How do reaction mechanisms differ in oxidation vs. reduction pathways for this compound?

  • Oxidation : The propylthio group (-SCH2CH2CH3) oxidizes to sulfoxide (R-SO-R’) or sulfone (R-SO2-R’) using H2O2/acetic acid or meta-chloroperbenzoic acid (mCPBA). Reaction progress is monitored via TLC (Rf shift from 0.5 to 0.3 in 7:3 hexane/ethyl acetate) .
  • Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the thioether to a thiol (-SH), requiring acidic conditions to prevent desulfurization. Selectivity challenges arise due to competing methoxy group stability .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?

  • DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO). The methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilic aromatic substitution (EAS) reactivity at the para position .
  • MD Simulations : Solvent effects (e.g., acetonitrile vs. DMSO) on reaction kinetics can be modeled using Amber force fields, predicting aggregation behavior in polar solvents .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

  • Case Study : While some studies suggest antimicrobial potential for thioether analogs, conflicting results may stem from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., ampicillin for bacteria) .
  • Meta-Analysis : Cross-reference EC50 values from PubChem BioAssay (AID 1259401) with in-house data to identify outliers due to impurity interference .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Proposed Workflow :

Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC50.

Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict biodegradability and bioaccumulation factors .

Validate with high-resolution mass spectrometry (HRMS) to track environmental degradation products .

Q. What advanced analytical methods improve quantification in complex matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with electrospray ionization (ESI+) in MRM mode (m/z 198→109). Limit of quantification (LOQ) reaches 0.1 ng/mL in serum .
  • Chiral Separations : For enantiomeric derivatives, employ Chiralpak IG-U columns (supercritical fluid chromatography) with CO2/methanol mobile phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.